Cas no 202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide)
![N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide structure](https://pt.kuujia.com/scimg/cas/202850-01-9x500.png)
202850-01-9 structure
Nome do Produto:N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
- N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine
- C-12 NBD Ceramide
- C12 NBD Ceramide (d18:1/12:0)
- C12-NBD-ceramide
- N-C12-NBD-D-erythro-Sphingosine
- HY-141575
- N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide
- C12-NBD Ceramide
- CHEBI:143826
- DA-75906
- J-013179
- CS-0181668
- Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
- CHEMBL2146975
- 202850-01-9
- N-(NBD-Aminolauroyl)ceramide, >=98%
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
-
- Inchi: InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1
- Chave InChI: SNOJCYCOPNIGIK-ULETYAGTSA-N
- SMILES: CCCCCCCCCCCCC/C=C/[C@@H](O)[C@@H](NC(CCCCCCCCCCCNC1=CC=C([N+]([O-])=O)C2=NON=C12)=O)CO
Propriedades Computadas
- Massa Exacta: 659.46218468g/mol
- Massa monoisotópica: 659.46218468g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 47
- Contagem de Ligações Rotativas: 31
- Complexidade: 828
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 10.6
- Superfície polar topológica: 166Ų
Propriedades Experimentais
- Cor/Forma: 1 mg/mL (810211C-1mg)
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Condição de armazenamento:−20°C
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-5mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 5mg |
¥8556.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥2045.00 | 2022-04-26 | |
1PlusChem | 1P0028YK-10mg |
Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- |
202850-01-9 | ≥98% | 10mg |
$1616.00 | 2023-12-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-10mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 10mg |
¥0.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211C-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021325-1mg |
N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine,99% |
202850-01-9 | 99% | 1mg |
¥4305 | 2024-05-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211P-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912035-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥3,624.00 | 2022-09-02 | |
Larodan | 39-5051-1-1mg |
C12 NBD-Ceramide |
202850-01-9 | >98% | 1mg |
€220.00 | 2025-03-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205232-1 mg |
C-12 NBD Ceramide, |
202850-01-9 | >98% | 1mg |
¥2,181.00 | 2023-07-11 |
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide Literatura Relacionada
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide) Produtos relacionados
- 86701-10-2(C-6 NBD Ceramide)
- 1805425-97-1(6-Bromo-4-cyano-3-(difluoromethyl)pyridine-2-carbonyl chloride)
- 314279-60-2(2-{2-(2-Iodobenzoyl)hydrazinocarbonyl}benzoic acid)
- 13730-55-7(Methyl 2,5-Dimethylbenzoate)
- 2229358-53-4(methyl 3-amino-2-(4-methoxypyridin-2-yl)propanoate)
- 1261462-35-4(6-Fluoro-5-(4-(trifluoromethoxy)phenyl)picolinic acid)
- 1805028-73-2(4-Bromo-2-nitro-3-(trifluoromethoxy)toluene)
- 2034290-27-0(N-{2-3-(pyrazin-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide)
- 63519-71-1(1-4-(1-hydroxypropan-2-yl)phenylethan-1-one)
- 1965309-23-2(3-Bromo-6-ethyl-pyridazine hydrobromide)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
